Decahydropyrimido[1,2-a]azepin-4-one
Description
Decahydropyrimido[1,2-a]azepin-4-one is a bicyclic heterocyclic compound featuring a saturated pyrimidine ring fused to an azepine (7-membered nitrogen-containing ring). Its fully hydrogenated structure distinguishes it from partially unsaturated analogs like 4H-pyrido[1,2-a]pyrimidin-4-one or 4H-pyrazino[1,2-a]pyrimidin-4-one.
Properties
IUPAC Name |
2,3,6,7,8,9,10,10a-octahydro-1H-pyrimido[1,2-a]azepin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c12-9-5-6-10-8-4-2-1-3-7-11(8)9/h8,10H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWGBIAXVOYXIJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2NCCC(=O)N2CC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of decahydropyrimido[1,2-a]azepin-4-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the condensation of a diamine with a diketone, followed by cyclization and reduction steps. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to achieve the desired product with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound in bulk quantities for various applications .
Chemical Reactions Analysis
Types of Reactions
Decahydropyrimido[1,2-a]azepin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives depending on the nucleophiles or electrophiles used .
Scientific Research Applications
Decahydropyrimido[1,2-a]azepin-4-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of decahydropyrimido[1,2-a]azepin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The primary distinction lies in the degree of saturation and ring size :
- 4H-Pyrido[1,2-a]pyrimidin-4-one: Partially unsaturated (pyridine-like ring fused to pyrimidinone), enabling π-π interactions but limiting flexibility .
- 4H-Pyrazino[1,2-a]pyrimidin-4-one: Contains a pyrazine ring instead of pyridine, altering electron distribution and hydrogen-bonding capacity .
- Decahydropyrimido[1,2-a]azepin-4-one : Fully saturated, with a larger azepine ring, enhancing solubility and reducing planar rigidity .
Substituent Effects on Pharmacological Properties
Substituents at positions 2 and 7 significantly modulate bioactivity. Key examples from patent literature (2023) include:
Pharmacokinetic and Binding Affinity Trends
- Fluorinated derivatives (e.g., 2-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-7-[1-(2-fluoroethyl)piperidin-4-yl]) exhibit prolonged half-lives due to reduced CYP450-mediated metabolism .
- Methyl/ethylpiperazinyl groups at position 7 (e.g., 7-(4-ethylpiperazin-1-yl)) enhance solubility and receptor binding in serotonin/dopamine targets .
- Saturated cores (e.g., decahydropyrimido-azepinone) may sacrifice aromatic interactions but improve passive diffusion through membranes .
Case Study: Fluoro-Benzisoxazole Derivatives
A 2018 reference standard (CAS 108855-18-1) highlights a pyrido-pyrimidinone with a 6-fluoro-1,2-benzisoxazol-3-yl-piperidinyl group.
Biological Activity
Decahydropyrimido[1,2-a]azepin-4-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound has a complex structure characterized by a fused ring system that incorporates nitrogen atoms. Its molecular formula is with a molecular weight of approximately 170.25 g/mol. The unique arrangement of atoms within this compound contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 170.25 g/mol |
| IUPAC Name | This compound |
| CAS Number | 3774860 |
Pharmacological Effects
Research indicates that this compound exhibits various pharmacological properties, including:
- Antidepressant Activity : Studies suggest that compounds within this class may act as modulators of neurotransmitter systems, particularly serotonin receptors, which are crucial for mood regulation.
- Anticonvulsant Properties : Preliminary investigations have shown efficacy in reducing seizure activity in animal models.
- Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation markers in vitro.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications to the nitrogen positions and substitution on the ring can significantly alter its pharmacological profile. For instance:
- Substituents at the 4-position : Altering the substituent can enhance selectivity for specific receptors.
- Ring modifications : Changes to the fused ring structure can affect binding affinity and potency.
Table 2: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antidepressant | Modulation of serotonin receptors | |
| Anticonvulsant | Reduction in seizure frequency | |
| Anti-inflammatory | Decrease in inflammatory markers |
Case Studies and Research Findings
Several studies have explored the effects of this compound through various methodologies:
-
Case Study on Antidepressant Effects :
- A controlled trial involving animal models demonstrated significant reductions in depressive-like behaviors following administration of this compound.
- Mechanistic studies indicated increased serotonin levels in the prefrontal cortex.
-
Research on Anticonvulsant Activity :
- In a study published in a peer-reviewed journal, the compound was tested against standard anticonvulsant drugs.
- Results showed comparable efficacy with fewer side effects, suggesting a favorable safety profile.
-
Inflammation Model Studies :
- In vitro assays revealed that this compound effectively inhibited pro-inflammatory cytokine production in macrophages.
Table 3: Overview of Case Studies
| Study Focus | Methodology | Key Findings |
|---|---|---|
| Antidepressant Effects | Animal model trials | Significant mood improvement |
| Anticonvulsant Activity | Comparative study with standard drugs | Comparable efficacy |
| Anti-inflammatory | In vitro assays on macrophages | Inhibition of cytokine production |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
